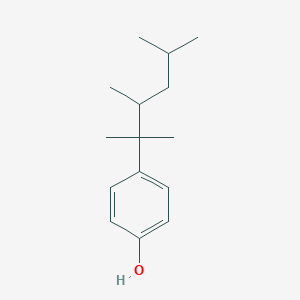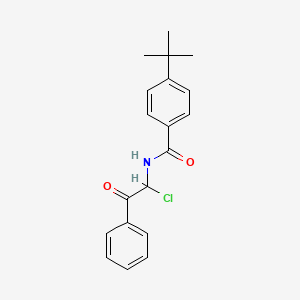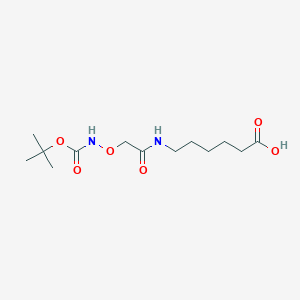
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidine ring system, which is a five-membered ring containing two nitrogen atoms. The presence of both ketone and pyrazolidine functionalities makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of 2-mercaptobenzoic acid in an acidic medium to yield 2-mercapto-benzoic acid ethyl ester. This intermediate is then cyclized using ethyl acetoacetate to form the desired pyrazolidine-3,5-dione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
化学反応の分析
Types of Reactions
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups into alcohols or other reduced forms.
Substitution: The nitrogen atoms in the pyrazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
Pyrazolidine-3,5-dione: Shares the pyrazolidine ring but lacks the additional methyl and oxo groups.
Pyrrolidine-2,5-dione: Another five-membered ring compound with similar structural features but different functional groups.
Thiochromene-8-carbonyl derivatives: Compounds with similar ring structures but containing sulfur atoms.
Uniqueness
4-(3-Methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structure. This gives it distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
918899-29-3 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
4-(3-methyl-5-oxopyrazolidin-4-ylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H8N4O3/c1-2-3(5(12)9-8-2)4-6(13)10-11-7(4)14/h2,8H,1H3,(H,9,12)(H,10,13)(H,11,14) |
InChIキー |
YNYLILDQQSMMJX-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C2C(=O)NNC2=O)C(=O)NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



stannane](/img/structure/B14189732.png)





![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)

